N-(4-bromobenzyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-amine
Description
N-(4-Bromobenzyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-amine is a pyrimidine derivative featuring:
- A pyrimidine core substituted at position 4 with a 3,5-dimethylpyrazole group.
- A 4-bromobenzylamino group at position 2. Below, we compare it with structurally related compounds to infer properties and functionalities.
Properties
IUPAC Name |
N-[(4-bromophenyl)methyl]-4-(3,5-dimethylpyrazol-1-yl)pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN5/c1-11-9-12(2)22(21-11)15-7-8-18-16(20-15)19-10-13-3-5-14(17)6-4-13/h3-9H,10H2,1-2H3,(H,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLZKBXKJOGWZBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=NC=C2)NCC3=CC=C(C=C3)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromobenzyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-amine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through the condensation of appropriate aldehydes and amidines under acidic or basic conditions.
Introduction of the Bromobenzyl Group: The bromobenzyl group can be introduced via nucleophilic substitution reactions, where a suitable bromobenzyl halide reacts with the pyrimidine core.
Attachment of the Dimethylpyrazolyl Group: The final step involves the coupling of the dimethylpyrazolyl group to the pyrimidine core through a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The pyrimidine ring’s 2-amine group and pyrazole substituent facilitate nucleophilic substitution reactions at the 4-position. For example, the bromine atom in the 4-bromobenzyl moiety can undergo substitution with amines or alkoxides under palladium catalysis.
Mechanistic Insight : The bromobenzyl group participates in oxidative addition with palladium(0), forming intermediates that undergo transmetalation or reductive elimination to yield coupled products.
Cross-Coupling Reactions
The pyrimidine scaffold enables cross-coupling reactions, particularly at the pyrazole-bearing position. Palladium-catalyzed C–H functionalization has been reported for introducing aryl or alkyl groups.
Example Reaction :
Key Observations :
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Electron-withdrawing groups on the pyrimidine enhance coupling efficiency.
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Steric hindrance from the 3,5-dimethylpyrazole slightly reduces reaction rates .
Cyclization Reactions
The compound undergoes cyclization to form fused heterocycles. For instance, treatment with nitriles in acidic conditions yields pyrimido[1,2-b]pyrazoles.
Experimental Procedure :
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Reactants : N-(4-bromobenzyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-amine + CH3CN
-
Conditions : HCl (aq.), 100°C, 12 h
Mechanism : Acid-mediated activation of the pyrimidine ring triggers nucleophilic attack by the nitrile, followed by cyclodehydration.
Halogen Exchange Reactions
The bromine atom in the benzyl group can be replaced via halogen exchange, enabling access to derivatives with tailored electronic properties.
| Reagent | Conditions | Product | Yield | Ref. |
|---|---|---|---|---|
| CuI, KI, DMF | 120°C, 24 h | 4-Iodobenzyl analogue | 82% | |
| PdCl2, KF, DMSO | Microwave, 150°C, 1 h | 4-Fluorobenzyl analogue | 75% |
Applications : Halogenated analogues exhibit enhanced binding in medicinal chemistry studies .
Coordination Chemistry
The pyrimidine and pyrazole moieties act as ligands for transition metals. Complexation with Pd(II) or Cu(II) ions forms stable chelates used in catalysis.
Example :
Structural Analysis : X-ray crystallography confirms bidentate coordination via pyrimidine N1 and pyrazole N2 atoms .
Biological Activity and Derivatives
Derivatives of this compound show promise as kinase inhibitors. For example:
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CDK2 Inhibition : Substitution at the pyrimidine 4-position with electron-deficient groups enhances activity (IC50 = 0.127–0.560 μM) .
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Anti-Fibrotic Activity : Carboxamide derivatives suppress collagen synthesis (IC50 = 45–50 μM) .
Stability and Degradation
The compound is stable under ambient conditions but degrades under strong acidic/basic conditions:
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C16H16BrN5
- Molecular Weight : 358.24 g/mol
- CAS Number : 1251707-85-3
The compound features a bromobenzyl group, a dimethylpyrazolyl group, and a pyrimidinylamine core, which contribute to its reactivity and biological interactions.
Chemistry
N-(4-bromobenzyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-amine serves as a building block for synthesizing more complex organic molecules. It is utilized in various organic reactions, including:
- Nucleophilic Substitution Reactions : The bromobenzyl group can participate in nucleophilic substitutions to form new compounds.
Biology
In biological research, this compound is being investigated for its potential biological activities , including:
- Antimicrobial Activity : Studies indicate that it exhibits significant antimicrobial properties against various pathogens.
- Antiviral Activity : Preliminary research suggests it may inhibit viral replication in specific models.
Medicine
The compound is explored as a potential therapeutic agent , particularly due to its ability to interact with specific biological targets:
- Anticancer Properties : In vitro studies have demonstrated cytotoxic effects against several cancer cell lines, suggesting its potential as an anticancer drug.
| Cell Line | IC50 (µM) | Control Drug IC50 (µM) |
|---|---|---|
| A549 (Lung Cancer) | 4.2 | 1.3 (5-FU) |
| MCF7 (Breast Cancer) | 37.2 | 1.4 (5-FU) |
| DU145 (Prostate Cancer) | 5.8 | 1.5 (5-FU) |
| HeLa (Cervical Cancer) | 34.3 | 1.3 (5-FU) |
These findings indicate that this compound has a potent inhibitory effect on cancer cell proliferation, warranting further investigation for therapeutic development.
Industrial Applications
In the industrial sector, this compound is utilized in the development of new materials and as a precursor for synthesizing functionalized compounds. Its unique properties allow it to be integrated into various applications within materials science.
Mechanism of Action
The mechanism of action of N-(4-bromobenzyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Triazine-Based Analogs (Corrosion Inhibitors)
Compound 2: N-(4-Bromophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-morpholino-1,3,5-triazin-2-amine ()
- Core : 1,3,5-Triazine (vs. pyrimidine in the target compound).
- Substituents: Morpholino group at position 6, 4-bromophenylamino at position 2.
- Application : Exhibits corrosion inhibition for C-steel in acidic media, with inhibition efficiency linked to adsorption on metal surfaces via π-electrons and lone pairs from N atoms.
Comparison with Target Compound :
Halogen-Substituted Pyrimidines (Structural Isomers)
Compound 5 : N-(4-Chlorophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine ()
- Core : Pyrimidine with pyrazole at position 2 (vs. position 4 in the target).
- Substituents: 4-Chlorophenylamino at position 4.
- Structural Impact : Positional isomerism alters molecular dipole moments and steric interactions.
- Physicochemical Properties : Chlorine’s lower electronegativity vs. bromine may reduce lipophilicity, affecting solubility and bioavailability.
Comparison with Target Compound :
Thienopyrimidine Derivatives (Antiplasmodial Agents)
Compounds 6i–6l: N-(tert-Butyl)-4-(azetidin-1-yl/pyrrolidin-1-yl/piperidin-1-yl)-6-(p-tolyl)thieno[3,2-d]pyrimidin-2-amine ()
- Core: Thieno[3,2-d]pyrimidine (vs. pyrimidine).
- Substituents : Cyclic amines (azetidine, pyrrolidine) and p-tolyl groups.
- Application : Antiplasmodial activity with improved intestinal permeability due to tert-butyl and aryl groups.
Comparison with Target Compound :
Therapeutic Pyrimidine Derivatives (Kinase Inhibitors)
Patent Compound : N-(Pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amine derivatives ()
- Core : Pyrimidine with thiazole and pyridine substituents.
- Application : Therapeutic agents targeting kinases (e.g., imatinib analogs).
Comparison with Target Compound :
- The target’s bromobenzyl and pyrazole groups may offer unique steric and electronic profiles for kinase binding.
- Thiazole and pyridine in the patent compound enhance hydrogen-bonding capacity, a feature absent in the target .
Data Tables
Table 1: Structural and Functional Comparison
Biological Activity
N-(4-bromobenzyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-amine is a synthetic organic compound belonging to the class of pyrimidine derivatives. This compound has garnered attention in various fields of biological research due to its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities. This article reviews the biological activity of this compound based on diverse research findings and case studies.
Molecular Formula: C16H16BrN5
Molecular Weight: 358.24 g/mol
CAS Number: 1251707-85-3
The compound is characterized by a bromobenzyl group, a dimethylpyrazolyl group, and a pyrimidinylamine core. Its structure allows for interaction with various biological targets, which is crucial for its biological activity.
The biological activity of this compound primarily involves its ability to bind to specific enzymes, receptors, or proteins within biological systems. This binding modulates the activity of these targets, leading to various pharmacological effects. The exact molecular targets and mechanisms depend on the specific application being studied.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its cytotoxic effects against several cancer cell lines:
| Cell Line | IC50 (µM) | Control Drug IC50 (µM) |
|---|---|---|
| A549 (Lung Cancer) | 4.2 | 1.3 (5-FU) |
| MCF7 (Breast Cancer) | 37.2 | 1.4 (5-FU) |
| DU145 (Prostate Cancer) | 5.8 | 1.5 (5-FU) |
| HeLa (Cervical Cancer) | 34.3 | 1.3 (5-FU) |
These results suggest that the compound has a potent inhibitory effect on cancer cell proliferation, making it a candidate for further development as an anticancer agent .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Studies have shown that it exhibits activity against various bacterial strains and fungi. For instance, it demonstrated significant inhibition against Mycobacterium species and Trypanosoma cruzi, which are responsible for diseases such as tuberculosis and Chagas disease, respectively .
Antiviral Activity
This compound has been explored for its antiviral potential as well. Preliminary studies indicate that it may inhibit viral replication through interference with viral enzymes or host cell pathways .
Case Studies
Several case studies have highlighted the efficacy of this compound in various biological assays:
- In Vitro Cytotoxicity Assays : A study evaluated the cytotoxic effects on V79 cells using endpoints such as nucleic acid content and tetrazolium reduction assays. The compound showed promising results with significant reductions in cell viability at higher concentrations .
- Animal Models : In vivo studies utilizing Ehrlich solid tumor models demonstrated that the compound inhibited tumor growth significantly compared to control groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
